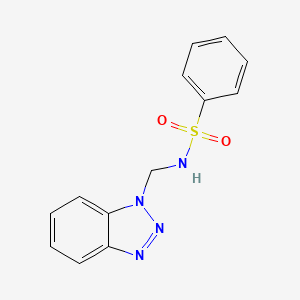

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide: is a chemical compound known for its unique structure and properties It consists of a benzotriazole moiety linked to a benzenesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide typically involves the reaction of benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can produce different oxidation states and functionalized compounds .

Aplicaciones Científicas De Investigación

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12N4O2S and a molecular weight of 288.33 g/mol . It is also known by other names, including N-[(1H-1,2,3-benzotriazol-1-yl)methyl]benzenesulfonamide and N-(benzotriazol-1-ylmethyl)benzenesulfonamide .

Physico-chemical Properties

- Boiling Point: 512.2±52.0 °C (Predicted)

- Density: 1.43±0.1 g/cm3 (Predicted)

- Acidity Coefficient (pKa): 8.53±0.40 (Predicted)

Applications

While the search results do not provide specific applications of this compound, they do provide information on the biological activities of benzotriazole derivatives, which may be relevant .

Benzotriazoles are considered a promising class of bioactive heterocyclic compounds that exhibit a range of biological activities .

Antibacterial Activity

Various benzotriazole derivatives have demonstrated antibacterial activity .

- H-Benzotriazol-1-yl(2-hydroxy-5-[( E)-phenyldiazenyl]phenyl)methanone derivatives showed good to moderate antibacterial and antifungal activity .

- [(1 H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives also showed similar results, while 2-(1 H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide derivatives displayed less antibacterial potency .

- 5-halogenomethylsulfonyl-benzotriazoles and benzimidazole also showed significant antibacterial activity against a series of reference and clinical strains, including methicillin-resistant (MRSA) and methicillin-sensitive (Staphylococcus aureus) strains, plus methicillin-resistant (Staphylococcus epidermidis) .

-

N-alkylated benzotriazole derivatives were prepared and tested against bacterial strains like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, Xanthomonas campestris and Xanthomonas oryzae .

- 4'-((1 H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile and 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1 H-benzo[d][1,2,3]triazole acted as potent antimicrobial agents, possibly due to the presence of bulky hydrophobic groups .

- Smaller molecules bearing 5-dimethoxy-benzyl and 1-butyl groups were equipotent to reference drugs like Streptomycin .

- Some derivatives were active on drug-resistant bacterial strains but lacked selectivity, being active on both Gram-positive and Gram-negative bacteria and different fungal strains .

Antiprotozoal Activity

- 6-chloro-1H-benzotriazole showed micromolar activity against Entamoeba histolytica and was more active than metronidazole, commonly used in treating anaerobic protozoan parasitic infections .

- N-benzenesulfonylbenzotriazole exhibited in vitro growth inhibitory dose-dependent activity against epimastigotes of Trypanosoma cruzi .

Antimycobacterial Activity

Mecanismo De Acción

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, affecting their activity and function. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylaniline

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-bromoaniline

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide is unique due to its specific combination of a benzotriazole moiety and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Actividad Biológica

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide is a compound that combines the properties of benzotriazole and benzenesulfonamide, leading to potential biological activities. This article reviews its biological activity, including antimicrobial, antiparasitic, and cytotoxic effects, supported by relevant research findings and data.

- Molecular Formula : C13H12N4O2S

- Molecular Weight : 288.33 g/mol

- CAS Number : 28539-12-0

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit a range of antimicrobial properties. For instance, studies have shown that certain benzotriazole compounds demonstrate significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 17h | Staphylococcus aureus | Comparable to Ciprofloxacin |

| 20 | Trypanosoma cruzi | Effective at 50 μg/mL (95% mortality) |

In a study evaluating the antimicrobial properties of various benzotriazole derivatives, compound 20 was particularly effective against the protozoan parasite Trypanosoma cruzi, showing a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms .

Antiparasitic Activity

The antiparasitic activity of this compound has been highlighted in several studies. For example:

- Protozoan Inhibition : The compound exhibited significant growth inhibition against Trypanosoma cruzi, with a reduction of approximately 64% at a concentration of 50 μg/mL after 72 hours .

Cytotoxic Activity

Cytotoxicity studies have evaluated the effects of this compound on various cancer cell lines. The results indicate moderate to strong cytotoxic effects depending on the concentration used:

| Cell Line | IC50 Value (μM) | Reference Compound |

|---|---|---|

| SK-Hep-1 (liver) | 6.46 | 5-Fluorouracil |

| MDA-MB-231 (breast) | 6.56 | 5-Fluorouracil |

These findings suggest that this compound has potential as an anticancer agent due to its ability to inhibit cell proliferation in human cancer cell lines .

The biological activities of this compound can be attributed to its structural characteristics. The presence of the benzotriazole moiety is known to enhance lipophilicity and facilitate membrane penetration, which is crucial for antimicrobial and antiparasitic activities. Additionally, modifications in the substituents on the benzene ring can significantly influence biological efficacy .

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-20(19,11-6-2-1-3-7-11)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRBHQGVKDGRPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.